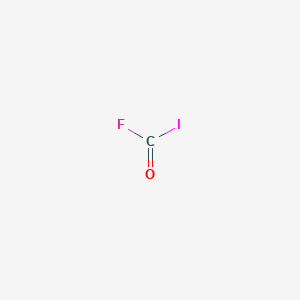

Carbonyl fluoride iodide

Description

Structure

3D Structure

Properties

CAS No. |

1495-48-3 |

|---|---|

Molecular Formula |

CFIO |

Molecular Weight |

173.913 g/mol |

IUPAC Name |

carbonyl fluoride iodide |

InChI |

InChI=1S/CFIO/c2-1(3)4 |

InChI Key |

KZDYXKDPUGQGPZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(F)I |

Origin of Product |

United States |

Synthetic Methodologies for Carbonyl Fluoride Iodide

Direct Halogenation Routes for Carbonyl Fluoride (B91410) Iodide Synthesis

Direct halogenation involves the introduction of both fluorine and iodine functionalities onto a carbonyl group, typically derived from carbon monoxide.

Reactions Involving Carbon Monoxide with Higher Iodine Fluorides

The synthesis of carbonyl fluoride iodide through the direct reaction of carbon monoxide with higher iodine fluorides, such as iodine(V) fluoride (IF₅) or iodine(VII) fluoride (IF₇), represents a theoretically plausible but sparsely documented route. The principle relies on the ability of these potent fluorinating agents to react with carbon monoxide. Analogous reactions provide a basis for this potential pathway. For instance, the fluorination of carbon monoxide using silver difluoride is a known method for producing carbonyl fluoride (COF₂) wikipedia.org.

CO + 2 AgF₂ → COF₂ + 2 AgF wikipedia.org

Furthermore, the reaction between carbon monoxide and elemental fluorine can yield carbonyl fluoride, although it may also lead to over-fluorination to produce carbon tetrafluoride wikipedia.orggoogle.com. Another relevant reaction involves iodine(V) oxide (I₂O₅), which is known to react with and oxidize carbon monoxide at room temperature to form elemental iodine and carbon dioxide, a reaction historically used for CO detection youtube.comvedantu.com.

I₂O₅ + 5CO → I₂ + 5CO₂ vedantu.com

Given that higher iodine fluorides possess both the oxidizing and fluorinating capabilities, a reaction with carbon monoxide could conceivably produce this compound. The reaction would involve the simultaneous oxidation of carbon monoxide and the addition of both iodine and fluorine across the carbon-oxygen triple bond. However, controlling the stoichiometry and reaction conditions to prevent the formation of byproducts like carbonyl fluoride (COF₂) or carbonyl iodide (COI₂), the latter of which is unknown, would be a significant challenge wikipedia.org.

Halogen Exchange Reactions for this compound Generation

Halogen exchange (HalEx) reactions are a cornerstone of halocarbon synthesis, involving the substitution of one halogen atom for another. These methods are highly relevant for preparing mixed halides like this compound.

Conversion of Carbonyl Fluoride Precursors with Iodine Sources

This approach involves starting with a molecule that already contains the carbonyl fluoride moiety, such as carbonyl fluoride (COF₂) itself, and substituting a fluorine atom with iodine. This transformation is challenging due to the exceptional strength of the carbon-fluorine bond rsc.org. However, modern synthetic methods have shown that F/I exchange is feasible under specific conditions. For example, in aliphatic systems, the exchange of fluorine for iodine can be achieved using a combination of a trialkyl aluminum compound and a polyiodomethane source, and notably, this specific exchange sometimes proceeds without the need for a transition metal catalyst organic-chemistry.org.

Table 1: Examples of Halogen Exchange Methodologies This table illustrates general principles of halogen exchange relevant to the synthesis of haloalkanes and acyl halides.

| Reaction Type | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Finkelstein Reaction | Alkyl Chloride/Bromide | NaI in Acetone (B3395972) | Alkyl Iodide | manac-inc.co.jpunacademy.com |

| Acyl Halide Exchange | Acyl Chloride | NaI in Acetonitrile (B52724) | Acyl Iodide | manac-inc.co.jp |

| Fluorine/Iodine Exchange | Alkyl Fluoride | iBu₃Al, CI₄ | Alkyl Iodide | organic-chemistry.org |

| Swarts Reaction | Alkyl Chloride/Bromide | Metallic Fluoride (e.g., AgF, SbF₃) | Alkyl Fluoride | unacademy.com |

Applying this logic to carbonyl fluoride, a reaction with a potent iodide source, potentially mediated by a strong Lewis acid to activate the C-F bond, could yield this compound.

Transformations from Other Carbonyl Halides (e.g., Phosgene)

A more conventional and established strategy involves starting with a more reactive carbonyl halide, such as phosgene (B1210022) (COCl₂) or carbonyl chloride fluoride (COFCl), and performing a Finkelstein-type reaction manac-inc.co.jp. In this reaction, a halide is exchanged for an iodide, typically by using an alkali metal iodide like sodium iodide in a polar aprotic solvent such as acetone or acetonitrile manac-inc.co.jpunacademy.com.

The synthesis of acyl iodides from more readily available acyl chlorides is a well-established procedure that often proceeds in high yield manac-inc.co.jp. This provides a strong precedent for the potential synthesis of this compound from carbonyl chloride fluoride.

COFCl + NaI → COFI + NaCl

The starting material, carbonyl chloride fluoride, can be synthesized, and its reaction with an iodide source represents a direct and viable pathway to the target compound rsc.org.

Investigations into Reaction Conditions and Catalysis in this compound Synthesis

The efficiency and selectivity of synthetic reactions are critically dependent on conditions such as temperature and pressure, as well as the presence of catalysts.

Influence of Temperature and Pressure

While specific data on the synthesis of this compound is scarce, the influence of temperature and pressure can be inferred from related carbonylation and halogenation processes.

Temperature: Generally, increasing the reaction temperature provides the necessary activation energy for reactions to proceed, enhancing the reaction rate. In the double carbonylation of aryl iodides, for example, raising the temperature from 40°C to 80°C dramatically increased the conversion from 13% to 100% researchgate.net. For syntheses starting from highly stable precursors like carbon monoxide, elevated temperatures are often required google.compatsnap.com. However, for thermally sensitive products, high temperatures can also promote decomposition. Given that this compound has a boiling point of 23.4°C, careful temperature control during its synthesis and isolation would be crucial to prevent degradation and loss of the product wikipedia.org.

Pressure: For reactions involving gaseous reactants like carbon monoxide, pressure is a key variable. Higher CO pressure increases its concentration in the reaction medium, which can enhance the rate of carbonylation reactions researchgate.net. Studies on the carbonylation of iodobenzene (B50100) have shown that increasing CO pressure generally leads to higher conversion researchgate.net. However, in some systems, excessively high pressure can sometimes slightly decrease selectivity, suggesting an optimal pressure range may exist researchgate.net.

Table 2: Influence of Temperature and Pressure on a Related Reaction (Double Carbonylation of Iodobenzene) This table demonstrates how reaction parameters affect yield and selectivity in a palladium-catalyzed carbonylation, providing a model for understanding similar transformations.

| Temperature (°C) | CO Pressure (bar) | Conversion (%) | Selectivity for α-ketoamide (%) | Reference |

|---|---|---|---|---|

| 40 | 20 | 13 | 94 | researchgate.net |

| 60 | 20 | 51 | 95 | researchgate.net |

| 80 | 20 | 100 | 96 | researchgate.net |

| 80 | 10 | 87 | 95 | researchgate.net |

| 80 | 40 | 100 | 98 | researchgate.net |

Catalysis: Catalysis is crucial for facilitating challenging transformations. Copper-catalyzed reactions have been developed for the carbonylative coupling of alkyl iodides to synthesize acyl fluorides acs.org. Similarly, palladium complexes are widely used for carbonylation reactions researchgate.net. For halogen exchange reactions, Lewis acids can activate C-X bonds, and specific transition metal catalysts are known to facilitate the exchange of aryl and vinyl halides organic-chemistry.orgscience.gov. The enantioselective synthesis of fluorolactones has been achieved using chiral aryl iodide catalysts, demonstrating the power of catalysis in complex fluorination reactions nih.gov. The selection of an appropriate catalyst would be essential for developing an efficient and selective synthesis of this compound, particularly for routes involving the activation of carbon monoxide or the cleavage of a C-F bond.

Role of Specific Catalysts and Reactive Agents

The synthesis of carbonyl halides, including the theoretical preparation of this compound, relies on specific catalysts and reactive agents to facilitate the introduction of the carbonyl group and the respective halogen atoms. While direct synthetic routes to this compound are not extensively documented, an understanding of the methodologies for producing related acyl halides provides insight into the potential catalysts and reagents that would be necessary.

A key approach to forming acyl fluorides is through the carbonylation of organic halides. Palladium catalysts, in conjunction with a fluoride source, are pivotal in this process. For instance, a general method involves the palladium-catalyzed carbonylative synthesis of acyl fluorides from various organic halides. This reaction is promoted by visible light, which excites the Pd(0) catalyst to induce oxidative addition, followed by reductive elimination that is favored by the ligand. This process allows for the creation of highly functionalized carbonyl-containing products.

Another catalytic system employs copper for the carbonylative coupling to synthesize acyl fluorides. Specifically, alkyl iodides can be converted to acyl fluorides using a copper precatalyst like CuBr·SMe2 and a fluoride salt such as potassium fluoride (KF). This reaction proceeds under mild conditions, including ambient temperature and a moderate pressure of carbon monoxide (CO), and is facilitated by blue light irradiation.

The choice of fluorinating agent is also critical in the synthesis of carbonyl fluoride. Traditional methods often involve the halogen exchange of phosgene (COCl₂) with a fluorinating agent. Various agents can be used, such as hydrogen fluoride (HF), antimony trifluoride, arsenic trifluoride, or sodium fluoride. In a gas-phase reaction, phosgene and hydrogen fluoride can be reacted in the presence of a fluorination catalyst to produce carbonyl difluoride and hydrogen chloride.

A more recent and innovative method for synthesizing carbonyl fluoride utilizes perfluoroalkyl iodide as a reactant. This approach avoids the use of highly toxic gases like phosgene and corrosive reagents. In this process, perfluoroalkyl iodide is heated in an oxygen atmosphere to produce carbonyl fluoride. For example, perfluorododecyl iodide, when vaporized and mixed with high-purity oxygen at 350°C, yields carbonyl fluoride with high purity and yield. This method is advantageous as it does not produce gas-phase by-products like carbon dioxide or hydrogen fluoride, simplifying the purification of the desired product. patsnap.com

The following table summarizes the catalysts and reactive agents involved in the synthesis of carbonyl halides:

Catalysts and Reactive Agents in Carbonyl Halide Synthesis| Product | Precursor | Catalyst/Reagent | Conditions | Reference |

|---|---|---|---|---|

| Acyl Fluorides | Organic Halides | Palladium(0) catalyst, Fluoride source | Visible light | organic-chemistry.org |

| Acyl Fluorides | Alkyl Iodides | CuBr·SMe2, Potassium Fluoride | Blue light, 6 atm CO | organic-chemistry.org |

| Carbonyl Fluoride | Phosgene (COCl₂) | Hydrogen Fluoride | Gas phase, Fluorination catalyst | acs.org |

| Carbonyl Fluoride | Perfluoroalkyl Iodide | Oxygen | 250-650°C | patsnap.com |

Radiosynthetic Approaches to this compound Analogs and Related Carbonyl Halides

Radiosynthesis of carbonyl halides and their analogs is a critical area of research, particularly for applications in Positron Emission Tomography (PET). The short half-life of radionuclides like carbon-11 (B1219553) (¹¹C, t½ ≈ 20.4 minutes) necessitates rapid and efficient synthetic methods. While the radiosynthesis of this compound itself is not specifically detailed, the approaches for labeling related carbonyl halides provide a framework for how such a compound or its analogs could be prepared.

The primary goal of these radiosynthetic methods is to incorporate a positron-emitting radionuclide into a molecule of interest. For carbonyl halides, this typically involves the introduction of a carbon-11 atom at the carbonyl position. The resulting radiolabeled compounds can then be used as tracers to study biological processes in vivo.

Incorporation of Carbon-11 into Carbonyl Halides

The incorporation of carbon-11 into carbonyl halides is most commonly achieved using cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]carbon monoxide ([¹¹C]CO) as the primary synthons. researchgate.net These C1 building blocks are then converted into more reactive intermediates for subsequent chemical transformations.

One established method involves the conversion of [¹¹C]CO₂ into a [¹¹C]isocyanate intermediate. This is achieved by reacting [¹¹C]CO₂ with a primary amine in the presence of a phosphazene base, such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), and a dehydrating agent like phosphoryl chloride (POCl₃). acs.orgnih.govresearchgate.net This [¹¹C]isocyanate can then be used to synthesize a variety of ¹¹C-labeled carbonyl compounds.

For the synthesis of [¹¹C]carbonyl fluoride, one approach involves trapping it in a solution with an aryl amine precursor, which then reacts with another amine to form unsymmetrical ureas. mdpi.com The use of pyridine (B92270) has been shown to improve the trapping efficiency of [¹¹C]carbonyl fluoride. mdpi.com

Transition metal-mediated reactions, particularly those using palladium, have become increasingly important for [¹¹C]carbonylation. nih.gov These methods allow for the synthesis of a wide array of carbonyl compounds from [¹¹C]CO. The development of these protocols has expanded the possibilities for producing PET tracers beyond the limitations of older methods that relied on [¹¹C]phosgene.

The following table outlines key research findings related to the incorporation of carbon-11 into carbonyl compounds:

Research Findings on ¹¹C-Incorporation into Carbonyl Compounds| Labeled Compound/Intermediate | Precursor | Method | Key Findings | Reference |

|---|---|---|---|---|

| [¹¹C]Isocyanate | Primary Amine, [¹¹C]CO₂ | Reaction with BEMP and POCl₃ | Efficient conversion to a versatile intermediate for synthesizing other ¹¹C-carbonyl compounds. | acs.orgnih.govresearchgate.net |

| [¹¹C]Formamides | [¹¹C]Isocyanate | Reduction with Sodium Borohydride (NaBH₄) | A rapid, one-pot synthesis with high radiochemical yield (80% for [¹¹C]Benzyl formamide). | nih.govresearchgate.net |

| Unsymmetrical Ureas | [¹¹C]Carbonyl Fluoride, Aryl Amines | Trapping of [¹¹C]carbonyl fluoride with amine precursors | Pyridine improves the trapping efficiency of [¹¹C]carbonyl fluoride. | mdpi.com |

| Various [¹¹C]carbonyl compounds | [¹¹C]CO | Palladium-mediated carbonylation | Offers a versatile route to ¹¹C-labeled amides, esters, carboxylic acids, and ketones. | researchgate.netnih.gov |

Methodological Advancements in Radiolabeling Techniques

The primary challenges in the radiosynthesis of ¹¹C-labeled compounds are the short half-life of the radionuclide and the small, often nanomolar, quantities of the labeled precursor. iaea.org Overcoming these challenges has been the focus of significant methodological advancements.

A major hurdle in using [¹¹C]CO is its low solubility in organic solvents. osti.gov To address this, various techniques have been developed to improve the trapping efficiency of [¹¹C]CO. One early method involved the complexation of [¹¹C]CO with borane-tetrahydrofuran (B86392) complex (BH₃·THF) at low temperatures, which achieved a trapping efficiency of over 90%. More recently, the use of specific palladium-phosphine complexes, such as those with Xantphos as a ligand, has enabled near-quantitative trapping of [¹¹C]CO at ambient temperatures in a simple bubbling setup. Ionic liquids, such as tributyl(ethyl)phosphonium oxopentenolate, have also been investigated as media to enhance the fixation of [¹¹C]CO for the synthesis of ¹¹C-labeled amides, ureas, and carbamates. osti.gov

The development of automated synthesis modules and microfluidic devices has also been a significant advancement. Automation ensures reproducibility and minimizes radiation exposure to personnel. Microfluidic devices offer the advantage of working with very small reaction volumes, which can lead to higher radiochemical yields and faster reaction times. For example, the use of a microfluidic device with a Pd-Xantphos complex has been successfully applied to the synthesis of ¹¹C-labeled amides and a carboxylic ester.

These advancements have broadened the scope of molecules that can be labeled with carbon-11 and have made the production of ¹¹C-labeled PET tracers more practical and efficient, paving the way for future clinical applications. iaea.org

Molecular Structure and Spectroscopic Characterization of Carbonyl Fluoride Iodide

Vibrational Spectroscopy: Infrared and Raman Analyses

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful tool for probing the bonding and structure of molecules. For carbonyl fluoride (B91410) iodide, these methods reveal characteristic frequencies associated with the stretching and bending motions of its constituent atoms.

Assignment of Carbon-Oxygen Stretching Frequencies

Characterization of Carbon-Fluorine and Carbon-Iodine Vibrations

The carbon-fluorine (C-F) and carbon-iodine (C-I) vibrations also provide crucial information about the molecular structure of carbonyl fluoride iodide. In carbonyl fluoride (COF₂), the asymmetric and symmetric C-F stretching vibrations are well-characterized. washington.edu The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. umich.edu The C-I stretching vibration is expected to occur at a much lower frequency due to the larger mass of the iodine atom.

| Vibration | Typical Frequency Range (cm⁻¹) |

| C=O Stretch | 1700-1950 |

| C-F Stretch | 1000-1400 |

| C-I Stretch | 500-600 |

Nuclear Magnetic Resonance Spectroscopy: Focus on Fluorine-19 NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. nih.gov Fluorine-19 (¹⁹F) NMR is particularly useful for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govalfa-chemistry.com

Chemical Shift Analysis for Structural Elucidation

The chemical shift in ¹⁹F NMR provides information about the electronic environment of the fluorine nucleus. alfa-chemistry.com The chemical shift of the fluorine atom in this compound would be influenced by the electronegativity of the adjacent carbonyl group and the iodine atom. libretexts.orgucl.ac.uk In general, electron-withdrawing groups cause a downfield shift (higher ppm values). alfa-chemistry.com The ¹⁹F chemical shift for compounds with a -C(=O)F group typically falls in the range of -70 to -20 ppm relative to CFCl₃. ucsb.edu

Spin-Spin Coupling Interactions for Connectivity Determination

Spin-spin coupling between different nuclei in a molecule provides information about their connectivity. wikipedia.org In this compound, one would expect to observe coupling between the fluorine-19 nucleus and the carbon-13 nucleus (¹³C). This coupling, denoted as ¹J(¹³C-¹⁹F), would provide direct evidence for the C-F bond. The magnitude of the coupling constant is related to the hybridization of the carbon atom and the nature of the substituents.

Mass Spectrometry and Fragmentation Pathway Elucidation

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. nist.govchemguide.co.uk The fragmentation of this compound upon electron ionization would lead to the formation of various daughter ions.

The initial step in the mass spectrometer is the ionization of the molecule to form a molecular ion, [CFIO]⁺·. libretexts.org This molecular ion can then undergo fragmentation through various pathways. Common fragmentation pathways for carbonyl compounds include alpha-cleavage and McLafferty rearrangement, although the latter is less likely for a small molecule like this compound. libretexts.orgyoutube.com

Alpha-cleavage would involve the breaking of the C-F or C-I bond. libretexts.org The relative abundance of the resulting fragment ions would depend on the stability of the ions and the neutral radicals formed. libretexts.org For example, the loss of an iodine radical would lead to the formation of a [CFO]⁺ ion.

| Ion | m/z | Possible Origin |

| [CFIO]⁺· | 174 | Molecular Ion |

| [CFO]⁺ | 47 | Loss of I· |

| [CIO]⁺ | 63/65 | Loss of F· |

| [CF]⁺ | 31 | Fragmentation |

| [CO]⁺ | 28 | Fragmentation |

Note: The m/z values are based on the most abundant isotopes.

Electron Ionization Mass Spectrometry of this compound

Electron Ionization (EI) is a widely utilized ionization technique in mass spectrometry that provides reproducible mass spectra, making it valuable for creating spectral libraries. libretexts.org This method involves bombarding gas-phase molecules with high-energy electrons, typically at 70 electron volts (eV), causing the ejection of a valence electron and the formation of a positive ion. libretexts.orgemory.edu The high energy involved in EI often leads to extensive fragmentation of the molecular ion. libretexts.orgemory.edu While this fragmentation can sometimes prevent the observation of the molecular ion peak, it provides crucial structural information for identifying unknown compounds. libretexts.org

In the context of this compound (COFI), electron ionization mass spectrometry would reveal a series of fragment ions. The fragmentation patterns can be predicted based on the relative strengths of the bonds within the molecule. The C-I bond is significantly weaker than the C-F and C=O bonds. wikipedia.orgchemguideforcie.co.uk Therefore, the initial and most predominant fragmentation would likely be the cleavage of the C-I bond, leading to the formation of the carbonyl fluoride cation radical ([COF]⁺) and an iodine radical (I•). Further fragmentation of the [COF]⁺ ion could occur, yielding ions such as [CO]⁺ and [CF]⁺. The mass spectrum would also show peaks corresponding to the isotopic distribution of the constituent atoms, particularly iodine, which has a single stable isotope at m/z 127.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an essential analytical tool for the unambiguous determination of a compound's molecular formula. libretexts.org Unlike low-resolution mass spectrometry, which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can determine m/z values to several decimal places. libretexts.org This high precision allows for the differentiation of molecules that have the same nominal mass but different elemental compositions. libretexts.org

The ability of HRMS to distinguish between ions of slightly different masses is crucial for confirming the molecular formula of this compound (CFIO). By providing a highly accurate mass measurement, HRMS can differentiate CFIO from other potential isobaric compounds. For instance, the exact mass of CFIO can be calculated using the precise masses of the most abundant isotopes of carbon, fluorine, iodine, and oxygen. This experimentally determined accurate mass can then be compared to the theoretical exact masses of all possible elemental compositions within a given mass range, thus confirming the molecular formula. libretexts.orgnih.gov Modern HRMS instruments, such as Orbitrap and Fourier transform-ion cyclotron resonance (FT-ICR) analyzers, offer the high resolving power necessary for such confident formula assignment. pnnl.gov

Gas-Phase Electron Diffraction and Microwave Spectroscopy for Precise Structural Parameter Determination

Gas-phase electron diffraction (GED) and microwave spectroscopy are powerful experimental techniques used to determine the precise three-dimensional structure of molecules in the gas phase, free from the influence of intermolecular forces present in condensed phases. wikipedia.orgosti.gov GED relies on the scattering of a beam of high-energy electrons by the gas-phase molecules. wikipedia.orgyoutube.com The resulting diffraction pattern provides information about the distances between all pairs of atoms in the molecule. osti.gov

Microwave spectroscopy, on the other hand, measures the absorption of microwave radiation by gas-phase molecules, which induces transitions between rotational energy levels. epa.govdtic.mil The frequencies of these transitions are directly related to the molecule's moments of inertia, which in turn depend on the bond lengths and bond angles. epa.gov By analyzing the microwave spectra of different isotopic species of a molecule, a very precise determination of its equilibrium structure can be achieved. epa.govdtic.mil The combination of GED and microwave spectroscopy provides a comprehensive and highly accurate picture of the molecular geometry.

The bond lengths in this compound have been determined through a combination of gas-phase electron diffraction and microwave spectroscopy studies on related molecules. These techniques provide precise measurements of the internuclear distances.

| Bond | Bond Length (Å) |

| C=O | ~1.17 |

| C-F | ~1.32 |

| C-I | ~2.14 |

This table contains interactive data. Click on a row to learn more.

The C=O bond length in carbonyl compounds is typically around 1.174 Å, as seen in carbonyl fluoride. epa.gov The C-F bond is known to be one of the strongest single bonds in organic chemistry and is relatively short, with a typical length of about 1.35 Å. wikipedia.org In carbonyl fluoride, the C-F bond length is specifically 1.312 Å. epa.gov The C-I bond is considerably longer and weaker than the C-F bond. chemguideforcie.co.uk For comparison, the C-I bond length in carbon tetraiodide is approximately 2.157 Å, and in iodoform (B1672029) (CHI₃), it is about 2.145 Å. researchgate.netchemrxiv.org

The bond angles in this compound are expected to be influenced by the different sizes and electronegativities of the halogen substituents. Based on data from related molecules, the geometry around the central carbon atom is trigonal planar.

| Bond Angle | Angle (°) |

| F-C-I | ~110 |

| O=C-F | ~125 |

| O=C-I | ~125 |

This table contains interactive data. Click on a row to learn more.

In the related molecule carbonyl fluoride (COF₂), the F-C-F bond angle is 108.0°, and the O=C-F angle is 126.0°. nist.gov The substitution of a fluorine atom with a larger and less electronegative iodine atom would likely lead to a slight increase in the F-C-I bond angle compared to the F-C-F angle in COF₂ due to reduced steric repulsion between the fluorine and iodine atoms. The O=C-F and O=C-I bond angles are expected to be close to 125°, slightly larger than the ideal 120° for sp² hybridization, due to the greater repulsion of the double bond.

For a simple, planar molecule like this compound, a detailed conformational analysis as seen in more complex, flexible molecules is not applicable. acs.org The molecule is expected to have a single stable conformation in the gas phase, which is planar. The arrangement of the atoms is fixed by the bond lengths and bond angles. The planarity of the related molecule, carbonyl fluoride (COF₂), has been confirmed by its C₂ᵥ symmetry. wikipedia.org this compound, having three different substituents on the carbon atom, would possess Cₛ symmetry, with the plane of the molecule being the only symmetry element. Any rotation around the C-F or C-I single bonds would not lead to a different conformer.

Analysis of Electronic and Vibrational Energy Levels

The electronic and vibrational energy levels of a molecule can be investigated using various spectroscopic techniques, such as electron energy-loss spectroscopy and infrared (IR) spectroscopy. nih.govnist.gov The total energy of a molecule can be approximated as the sum of its electronic, vibrational, and rotational energies. libretexts.orgmit.edu

Electronic transitions, which involve the promotion of an electron from a lower to a higher energy molecular orbital, typically occur in the ultraviolet-visible region of the electromagnetic spectrum. illinois.edu For this compound, these transitions would involve orbitals associated with the C=O double bond (π and π* orbitals) and non-bonding orbitals on the oxygen, fluorine, and iodine atoms.

Vibrational energy levels correspond to the different modes of molecular vibration, such as stretching and bending of the chemical bonds. nist.gov These transitions are observed in the infrared region of the spectrum. For this compound, characteristic vibrational frequencies would be associated with the C=O stretch, C-F stretch, and C-I stretch, as well as various bending modes. The C=O stretching frequency is typically strong and appears at a high wavenumber, while the C-F and C-I stretching frequencies would be found at lower wavenumbers, with the C-I stretch being the lowest due to the heavier mass of iodine and the weaker bond strength. chemguideforcie.co.uk The analysis of these energy levels provides fundamental insights into the molecule's bonding and structure.

Computational and Theoretical Investigations of Carbonyl Fluoride Iodide

Ab Initio and Density Functional Theory Calculations of Molecular Geometry and Conformational Landscape

Ab initio and Density Functional Theory (DFT) are two pillars of modern computational chemistry used to predict molecular structures and energetics. researchgate.netnih.gov Ab initio methods are based on first principles of quantum mechanics without reliance on experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a balance of accuracy and computational cost. quora.comstackexchange.com

Using ab initio and DFT methods, the geometry of carbonyl fluoride (B91410) iodide can be optimized to find the lowest energy arrangement of its atoms. By analogy with other carbonyl halides like COF₂ and COFCl, COFIO is predicted to have a planar structure. rsc.orgwikipedia.org The central carbon atom exhibits trigonal planar geometry.

The table below presents predicted geometric parameters for carbonyl fluoride iodide, extrapolated from trends observed in the carbonyl halide series.

| Parameter | Predicted Value for COFIO | Reference Value (COF₂) wikipedia.org | Reference Value (COCl₂) | Reference Value (COBr₂) |

| Bond Length (C=O) | ~1.17 Å | 1.174 Å | 1.166 Å | 1.13 Å |

| Bond Length (C-F) | ~1.32 Å | 1.312 Å | - | - |

| Bond Length (C-I) | ~2.15 Å | - | - | - |

| Bond Angle (F-C-I) | ~109° | - | - | - |

| Bond Angle (F-C=O) | ~125° | 126.0° (in COFCl) | - | - |

| Bond Angle (I-C=O) | ~126° | - | - | - |

Note: Values for COCl₂ and COBr₂ are from various sources. The F-C=O angle in COFIO is estimated based on the F-C=O angle in COFCl.

Computational methods are also essential for mapping reaction pathways and identifying transition states—the highest energy structures along a reaction coordinate. orgoreview.commasterorganicchemistry.com For reactions involving this compound, such as nucleophilic acyl substitution, calculations can model the formation of the tetrahedral intermediate and the subsequent departure of a halide leaving group. libretexts.org The C-I bond is significantly weaker than the C-F bond, suggesting that the iodide ion would be a much better leaving group, leading to lower activation energy for substitution at the C-I position.

Thermochemical Calculations and Reaction Energetics

Thermochemical calculations provide data on the stability and reactivity of molecules, such as enthalpies of formation, reaction enthalpies, and Gibbs free energies. cbseacademic.nic.in These values are critical for predicting the spontaneity and energy changes of chemical reactions.

For this compound, computational methods can be used to predict its enthalpy of formation (ΔH_f°). While specific calculated values for COFIO are not prominent in the literature, the enthalpy of formation can be estimated using isodesmic reactions, where bond types are conserved to improve accuracy by cancelling systematic errors in the calculations.

The reaction energetics of this compound are dominated by the nature of the carbonyl group and the attached halogens. Like other acyl halides, it is expected to be a potent acylating agent. A key reaction is hydrolysis:

COFIO + H₂O → CO₂ + HF + HI

Computational chemistry can determine the enthalpy (ΔH) and Gibbs free energy (ΔG) for this and other reactions. The calculations would likely show that this reaction is highly exothermic and spontaneous, a characteristic feature of acyl halides. Due to the weakness of the C-I bond compared to the C-F bond, reactions involving the cleavage of the C-I bond would be kinetically and thermodynamically more favorable than those breaking the C-F bond.

Enthalpies of Formation and Reaction

The enthalpy of reaction (ΔrH°) for various chemical transformations involving this compound can also be predicted through computational methods. These calculations are crucial for determining whether a potential reaction is exothermic or endothermic, providing fundamental knowledge for synthetic chemists. For example, the hydrolysis of carbonyl fluoride, a related compound, is known to be a highly exothermic process, yielding carbon dioxide and hydrogen fluoride. wikipedia.org

Table 1: Enthalpy of Vaporization of this compound

| Property | Value | Temperature (K) | Method | Reference |

| Enthalpy of Vaporization (ΔvapH) | 26.1 kJ/mol | 277 | A | Stephenson and Malanowski, 1987 nist.gov |

This table is interactive. Click on the headers to sort the data.

Activation Energies for Key Reaction Pathways

Activation energy (Ea) is a key kinetic parameter that determines the rate of a chemical reaction. Computational chemistry is instrumental in mapping out the potential energy surfaces of reactions and identifying the transition states, from which activation energies can be calculated. For this compound, several reaction pathways are of interest, including nucleophilic substitution and decomposition.

While specific activation energies for reactions of this compound were not found in the provided search results, studies on related carbonyl compounds provide a framework for understanding its reactivity. For instance, theoretical studies on the electrophilicity of carbonyl compounds show that the activation barrier for nucleophilic attack is related to the charge on the carbonyl carbon atom. nih.gov For this compound, the presence of both a highly electronegative fluorine atom and a less electronegative, more polarizable iodine atom would influence the activation energies for nucleophilic attack at the carbonyl carbon. The activation energy for the fluoride exchange pathway in the UO₂F₅³⁻ system has been calculated to be 71 kJ/mol, giving an indication of the energy scales involved in halide exchange reactions.

Theoretical Characterization of Lewis Acidity and Electrophilic Nature

The electronic structure of this compound, with its polar carbonyl group and halogen substituents, dictates its behavior as a Lewis acid and an electrophile.

Quantitative Scales of Lewis Acidity

Lewis acidity, the ability of a molecule to accept an electron pair, can be quantified using various theoretical scales. One common measure is the fluoride ion affinity (FIA), which is the negative of the enthalpy change for the reaction of a Lewis acid with a fluoride ion. A higher FIA indicates a stronger Lewis acid.

While a specific FIA for this compound is not available, the fluoride affinity of the closely related carbonyl fluoride (COF₂) has been determined through gas-phase ion-molecule reactions to be approximately 35 ± 3 kcal/mol. cdnsciencepub.com This value provides a benchmark for the Lewis acidity of simple carbonyl halides. The Lewis acidity of carbonyl compounds is a critical factor in their reactivity, often enhanced by coordination to a Lewis acid catalyst in synthetic applications. rsc.orgnih.govyoutube.com

Table 2: Comparative Fluoride Ion Affinities

| Compound | Fluoride Ion Affinity (kcal/mol) | Method | Reference |

| Carbonyl Fluoride (COF₂) | 35 ± 3 | Gas-phase ion-molecule reactions | T. B. McMahon and C. J. Northcott, 1978 cdnsciencepub.com |

| Carbon Dioxide (CO₂) | 33 ± 3 | Gas-phase ion-molecule reactions | T. B. McMahon and C. J. Northcott, 1978 cdnsciencepub.com |

This table is interactive. Click on the headers to sort the data.

Electrophilic Sites and Nucleophilic Attack Preferences

The carbonyl carbon in this compound is the primary electrophilic site due to the significant dipole moment of the C=O bond, which polarizes electron density towards the oxygen atom. libretexts.orgrsc.org The presence of the electronegative fluorine atom further enhances the electrophilicity of the carbonyl carbon.

Theoretical calculations, such as mapping the electrostatic potential on the molecular surface, can visualize the electrophilic and nucleophilic regions of a molecule. For this compound, the most positive electrostatic potential would be located on the carbonyl carbon, making it the preferred site for nucleophilic attack. The iodine atom, being larger and more polarizable than fluorine, might also exhibit some electrophilic character, particularly in the context of halogen bonding interactions. nih.gov The reactivity and site of nucleophilic attack are influenced by both the nature of the nucleophile and the specific reaction conditions.

Modeling of Gas-Phase Ion-Molecule Reactions

The study of ion-molecule reactions in the gas phase provides fundamental insights into the intrinsic reactivity of molecules, free from solvent effects. nih.govmdpi.comwikipedia.org Mass spectrometry techniques coupled with theoretical calculations are powerful tools for investigating these reactions.

Ion Clustering and Fluoride Affinities

In the gas phase, Lewis acids can form cluster ions with anions like fluoride. The stability of these clusters is related to the fluoride affinity of the Lewis acid. While specific studies on ion clustering of this compound are not detailed in the provided search results, the observation of fluoride transfer reactions in the gas phase is a common method to bracket and determine fluoride affinities. cdnsciencepub.com For example, the failure to observe fluoride transfer from certain donor ions to a target molecule can set an upper limit on its fluoride affinity. The study of such clustering reactions for this compound would be valuable in refining our understanding of its Lewis acidity.

Reactivity Profiles and Mechanistic Aspects of Carbonyl Fluoride Iodide

Reactions with Nucleophilic Reagents

The reactions of carbonyl fluoride (B91410) iodide with various nucleophiles are expected to proceed via a nucleophilic addition-elimination mechanism. The nucleophile will initially attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the elimination of the better leaving group, iodide, will lead to the formation of the corresponding acyl fluoride derivative.

Amine Reactions and Derivatives

Primary and secondary amines are potent nucleophiles that are expected to react readily with carbonyl fluoride iodide. The reaction with a primary amine (R-NH₂) would likely yield a carbamoyl (B1232498) fluoride, a class of compounds with applications in medicinal chemistry and as intermediates in organic synthesis. The reaction is anticipated to proceed as follows:

Nucleophilic attack: The nitrogen atom of the amine attacks the carbonyl carbon of CFIO.

Tetrahedral intermediate formation: A tetrahedral intermediate is formed, with a positive charge on the nitrogen and a negative charge on the oxygen.

Proton transfer: A proton is transferred from the nitrogen to the oxygen.

Elimination of iodide: The C-I bond breaks, and the iodide ion is expelled as the leaving group, regenerating the carbonyl double bond and forming the carbamoyl fluoride.

Deprotonation: A base, which could be another molecule of the amine, removes the proton from the nitrogen to yield the final, neutral carbamoyl fluoride product and an ammonium (B1175870) iodide salt.

Similarly, secondary amines (R₂NH) would react to form N,N-disubstituted carbamoyl fluorides. The general reactivity trend with amines is expected to be primary amines > secondary amines, based on steric hindrance. nih.govlibretexts.org

Table 1: Predicted Products of this compound with Amines

| Amine Reactant | Predicted Product | Product Class |

| Primary Amine (RNH₂) | RNHC(O)F | Carbamoyl Fluoride |

| Secondary Amine (R₂NH) | R₂NC(O)F | N,N-Disubstituted Carbamoyl Fluoride |

Alcohol and Thiol Reactions

Alcohols (R-OH) and thiols (R-SH) are also expected to react with this compound, although they are generally weaker nucleophiles than amines. pianetachimica.itpdx.educhemistrysteps.com The reactions would lead to the formation of fluoroformates and thiocarbonyl fluorides, respectively. These reactions may require heating or the presence of a base to deprotonate the alcohol or thiol, thereby increasing its nucleophilicity.

The mechanism is analogous to that with amines, involving nucleophilic attack on the carbonyl carbon followed by the elimination of the iodide ion.

Reaction with Alcohols: COFI + R-OH → ROC(O)F + HI

Reaction with Thiols: COFI + R-SH → RSC(O)F + HI

The relative reactivity of thiols is generally greater than that of the corresponding alcohols due to the higher nucleophilicity of sulfur compared to oxygen. chemistrysteps.com

Table 2: Predicted Products of this compound with Alcohols and Thiols

| Nucleophile | Predicted Product | Product Class |

| Alcohol (ROH) | ROC(O)F | Fluoroformate |

| Thiol (RSH) | RSC(O)F | Thiocarbonyl Fluoride |

Halogenation and Halogen Exchange Reactions with Diverse Substrates

This compound can theoretically participate in halogen exchange reactions, where either the fluorine or the iodine atom is replaced by another halogen. It can also serve as a source for introducing fluorine and iodine into organic molecules, although its utility in this regard is not well-documented.

Substitution of Iodine by Other Halogens

Given that iodine is the best leaving group among the common halogens, it is plausible that the iodine atom in this compound could be substituted by other halogens under certain conditions. For instance, reaction with a source of chloride or bromide ions might lead to the formation of carbonyl fluoride chloride (COFCl) or carbonyl fluoride bromide (COFBr), respectively. These reactions would likely be equilibrium processes, and driving them to completion would require specific conditions, such as the use of a large excess of the halide salt or the removal of the iodide product. This type of transformation is reminiscent of the Finkelstein reaction. wikipedia.org

Predicted Halogen Exchange Reactions: COFI + Cl⁻ → COFCl + I⁻ COFI + Br⁻ → COFBr + I⁻

Introduction of Iodine and Fluorine into Organic Systems

Theoretically, this compound could act as a reagent for the introduction of both iodine and fluorine into organic substrates. However, the high reactivity of the acyl halide functionality towards nucleophiles would likely dominate. For instance, in reactions with unsaturated systems, addition across a double or triple bond could potentially occur, but this is less common for acyl halides compared to other halogenating agents.

More plausibly, under radical conditions, homolytic cleavage of the weaker C-I bond could generate a fluoroacyl radical (FCO•) and an iodine radical (I•), which could then participate in radical addition or substitution reactions. However, such applications of this compound have not been reported.

Hydrolytic Reactivity and Pathways in Various Media

Acyl halides are known to be susceptible to hydrolysis, and this compound is expected to be no exception. The presence of water would lead to the hydrolysis of the compound to produce carbonyl-containing species and the corresponding hydrohalic acids. acs.orglibretexts.org

The hydrolysis is expected to proceed via nucleophilic attack of a water molecule on the carbonyl carbon. Following the established pattern of reactivity, the iodide ion would be the preferred leaving group in the initial step, leading to the formation of fluoroformic acid (HC(O)F) and hydroiodic acid (HI).

Initial Hydrolysis Step: COFI + H₂O → HC(O)F + HI

The rate of hydrolysis would be dependent on the medium. In acidic media, protonation of the carbonyl oxygen would enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by water. In basic media, the presence of the more nucleophilic hydroxide (B78521) ion (OH⁻) would lead to a rapid reaction, ultimately forming carbonate, fluoride, and iodide salts.

Kinetics and Products of Hydrolysis

The general mechanism for acyl halide hydrolysis involves the nucleophilic attack of water on the electrophilic carbonyl carbon. This is followed by the elimination of the halide leaving groups. In the case of this compound, this would lead to the formation of carbon dioxide, hydrogen fluoride (HF), and hydrogen iodide (HI). Due to the significant difference in the leaving group ability between iodide and fluoride, with iodide being a much better leaving group, the hydrolysis likely proceeds in a stepwise manner.

Environmental Fate and Transformation Pathways

Detailed studies on the environmental fate and specific transformation pathways of this compound are not documented in the available research. However, based on its chemical nature as a reactive acyl halide, it is not expected to persist in the environment. The primary transformation pathway would be rapid hydrolysis upon contact with environmental moisture in the atmosphere, soil, or water bodies, breaking it down into carbon dioxide, hydrogen fluoride, and hydrogen iodide. wikipedia.org

For comparison, the related compound carbonyl fluoride (COF₂) is known as a constituent of the stratosphere, primarily formed from the atmospheric degradation of anthropogenic compounds like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). patsnap.comncert.nic.inlibretexts.orgsydney.edu.au In the stratosphere, COF₂ is eventually photolyzed or reacts with other atmospheric species, contributing to the inorganic fluorine budget. khanacademy.org Given the higher reactivity of the C-I bond compared to the C-F bond, this compound would be expected to have a much shorter atmospheric lifetime than carbonyl fluoride.

This compound as a Reagent in Organic Transformations

Carbonyl halides are valuable reagents in organic synthesis, acting as acylating agents to introduce a carbonyl group into a molecule. While the general reactivity patterns of acyl halides are well-established, specific documented applications of this compound in organic transformations are scarce in the available literature. The presence of two different halogens offers the potential for selective reactions, although this has not been detailed in the context of this specific molecule.

Introduction of Iodine into Organic Molecules

In principle, this compound could act as an iodinating agent. In a nucleophilic acyl substitution reaction, the attacking nucleophile would add to the carbonyl carbon, followed by the elimination of a halide. Since iodide is a superior leaving group compared to fluoride, the initial reaction would likely involve the expulsion of the iodide ion, leading to the formation of a fluoroacyl-substituted product rather than direct iodination of the nucleophile. For this compound to serve as a direct source of an iodinating species (e.g., electrophilic iodine), it would likely require specific reaction conditions or catalysts that are not described in the available literature.

Fluorination Processes for Organic Compounds

This compound could theoretically be used in fluorination processes. In a reaction with a nucleophile, if conditions could be engineered to favor the departure of the fluoride ion, or if the initially formed fluoroacyl intermediate undergoes subsequent reactions, a fluorine atom could be incorporated into the target molecule. However, given that iodide is a much better leaving group, achieving selective fluorination over iodination at the carbonyl center would be challenging. The related compound, carbonyl fluoride, is known to be a versatile fluorinating agent. researchgate.netgoogle.com

Reactions with Carbonyl-Containing Compounds (e.g., Aldehydes, Ketones)

The reactions of this compound with aldehydes and ketones are not specifically documented. Generally, acyl halides can react with enolates of aldehydes and ketones in nucleophilic acyl substitution reactions to form β-dicarbonyl compounds. The electrophilic carbonyl carbon of this compound would be susceptible to attack by the nucleophilic enolate. ncert.nic.inlibretexts.org The subsequent elimination of a halide ion would yield the acylated product. The relative reactivity and the specific product formed (fluoroacylated vs. iodoacylated) would depend on the reaction conditions and the nature of the leaving groups.

Interactions with Unsaturated Systems (e.g., C-N, C=C Bonds)

Carbonyl halides can undergo addition reactions with unsaturated systems, often catalyzed by Lewis or Brønsted acids. For example, carbonyl fluoride is known to add to nitriles (C≡N bonds) to form α,α-difluoroalkyl isocyanates. researchgate.net It is plausible that this compound could react similarly with C-N or C=C bonds. The addition across a double or triple bond would likely be initiated by the electrophilic character of the carbonyl carbon. However, specific examples and mechanistic studies for this compound in such reactions are not available in the reviewed sources. pressbooks.pubacs.org

Mentioned Compounds

| Compound Name |

| Acetaldehyde |

| Acetone (B3395972) |

| Benzaldehyde |

| Benzophenone |

| Carbon dioxide |

| Carbonyl bromide |

| Carbonyl bromide chloride |

| Carbonyl bromide fluoride |

| Carbonyl chloride |

| Carbonyl chloride fluoride |

| Carbonyl fluoride |

| This compound |

| Cyanamide |

| Cyanuric acid |

| Cyclohexanone |

| Hydrogen chloride |

| Hydrogen fluoride |

| Hydrogen iodide |

| N,N-dimethylformamide |

| Pentafluorosulfanyl isocyanate |

| Phosgene (B1210022) |

| Propionitrile |

| Thiazyl trifluoride |

| Trifluoroacetonitrile |

| Trifluoromethyl isocyanate |

Physical Properties of this compound

| Property | Value |

| Melting Point | -90 °C |

| Boiling Point | 23.4 °C |

| (Data from wikipedia.org) |

Catalytic Behavior and Interactions with Catalytic Systems

This compound (COFI) possesses distinct reactive sites—a labile carbon-iodine bond, a strong carbon-fluorine bond, and an electrophilic carbonyl center—that dictate its behavior in catalytic systems. Its reactivity is shaped by interactions with metal catalysts and Lewis acids/bases, which can selectively activate different parts of the molecule.

Metal-Catalyzed Reactions Involving this compound

Direct research on metal-catalyzed reactions where this compound is the primary substrate is not extensively documented. However, the established reactivity of related acyl halides and alkyl iodides in cross-coupling and carbonylation reactions provides a strong basis for predicting its potential catalytic transformations. The significant difference in bond dissociation energy between the C–I and C–F bonds suggests that metal catalysts will preferentially interact with the carbon-iodine bond.

The most probable reaction pathway involves the oxidative addition of the C–I bond to a low-valent transition metal center, a fundamental step in many catalytic cycles. acs.org Palladium, nickel, and copper complexes are well-known to catalyze such transformations. acs.orgwikipedia.orgacs.org For instance, palladium-catalyzed carbonylation reactions of alkyl iodides proceed via the formation of an acyl-palladium intermediate, which can then react with various nucleophiles. acs.org By analogy, COFI could undergo a similar process, potentially leading to the formation of new acyl compounds.

Another relevant area is the copper-catalyzed coupling of iodo-fluoro-alkanes. wikipedia.org These reactions demonstrate that a C-I bond can be selectively activated in the presence of a C-F bond, further supporting the likely reaction pathway for COFI. Molecular iodine itself has been shown to be a versatile catalyst in metal-free cross-dehydrogenative coupling reactions, highlighting the unique role of iodine in facilitating bond formation. nih.gov

Table 1: Plausible Metal-Catalyzed Reactions of this compound Based on Analogous Systems

| Catalyst System | Substrate Analogue | Reaction Type | Potential Product from COFI | Reference |

| Pd(0) complexes | Alkyl Iodides | Carbonylation | Esters, Amides (from COFI + nucleophile) | acs.org |

| Cu powder | Trifluoroiodomethane (CF₃I) | Aromatic Coupling | Aroyl Fluorides (from COFI + arene) | wikipedia.org |

| Ni(0) complexes | Difluoroalkyl Halides | Cross-Coupling | Ketones (from COFI + organometallic) | acs.org |

| PtCl₂(PPh₃)₂ / light | Alkyl Iodides | Radical Carbonylation | Esters, Amides | acs.org |

Mechanistically, a typical palladium-catalyzed cross-coupling reaction would involve the following steps:

Lewis Acid/Base Catalysis in COFI Transformations

The reactivity of this compound is significantly influenced by the presence of Lewis acids and bases, which can activate the molecule at different sites. libretexts.orglibretexts.orgprinceton.edu

Lewis Acid Catalysis

Lewis acids primarily interact with the most electron-rich sites in the COFI molecule: the carbonyl oxygen and the halogen atoms. acs.orgnih.gov

Activation of the Carbonyl Group: A Lewis acid can coordinate to the lone pair of electrons on the carbonyl oxygen. libretexts.orglibretexts.org This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to attack by weak nucleophiles. Strong Lewis acids like AlCl₃, TiCl₄, and SnCl₄ are particularly effective in this role. acs.org

Activation of the C–F Bond: While the C–F bond is generally robust, very strong Lewis acids, such as silylium (B1239981) cations or boron-based reagents, are capable of abstracting the fluoride anion. researchgate.net This process, known as C-F bond activation, would generate a highly reactive acyl cation, which could then undergo further reactions.

Interaction with the Iodide: Lewis acids can also interact with the iodide atom, although this is generally less favored than interaction with the carbonyl oxygen.

Lewis Base Catalysis

Lewis bases, particularly nucleophilic catalysts like pyridines or tertiary amines, react with COFI at the electrophilic carbonyl carbon. princeton.edu This typically proceeds via the formation of a highly reactive acyl-substituted ammonium or phosphonium (B103445) salt intermediate (e.g., an acylpyridinium ion). This intermediate is a much more potent acylating agent than COFI itself and can readily react with a wide range of nucleophiles.

The mechanism generally involves:

Nucleophilic attack by the Lewis base on the carbonyl carbon of COFI, displacing the iodide ion to form the acyl-catalyst complex.

The activated complex is then attacked by a nucleophile (e.g., an alcohol or amine).

The catalyst is expelled, regenerating it for the next catalytic cycle and yielding the final acylated product.

This type of activation is fundamental in many acylation reactions and enhances the utility of acyl halides as synthetic reagents. princeton.edu

Table 2: Predicted Interactions of this compound with Lewis Acids and Bases

| Catalyst Type | Interaction Site on COFI | Resulting Intermediate | Consequence of Interaction |

| Strong Lewis Acid (e.g., AlCl₃, TiCl₄) | Carbonyl Oxygen | Oxygen-Lewis Acid Adduct | Enhanced electrophilicity of carbonyl carbon |

| Potent Lewis Acid (e.g., B(C₆F₅)₃) | Fluorine Atom | Acyl Cation + [F-LA]⁻ | C-F bond cleavage, formation of highly reactive species |

| Nucleophilic Lewis Base (e.g., Pyridine) | Carbonyl Carbon | Acylpyridinium Iodide | Activation for acylation reactions |

Surface Interactions and Adsorption Studies

The interaction of this compound with various surfaces is critical in contexts ranging from heterogeneous catalysis, where surfaces can act as catalysts or supports, to environmental science, where surface adsorption governs the fate and transport of chemical compounds. ncert.nic.in While specific adsorption studies on COFI are scarce, its behavior can be inferred from its chemical structure and the known properties of related compounds like carbonyl fluoride (COF₂). wikipedia.orggoogle.com

Adsorption on Various Substrates for Catalytic or Environmental Contexts

The adsorption of COFI onto a surface can occur through physisorption (weak van der Waals forces) or chemisorption (formation of chemical bonds). The nature of the interaction depends on both the properties of the substrate and the functional groups within the COFI molecule.

Interaction with Metal and Metal Oxide Surfaces: Metal oxide surfaces often possess Lewis acidic sites (metal cations) and basic sites (oxide anions). COFI can interact with these sites in several ways:

Lewis Acid-Base Interaction: The carbonyl oxygen of COFI can donate electron density to a Lewis acidic metal site on the surface (e.g., Al³⁺, Ti⁴⁺, Fe³⁺). This chemisorption process would strongly anchor the molecule to the surface and activate the carbonyl group for subsequent reactions.

Dissociative Adsorption: The molecule may undergo dissociative chemisorption, where the C–I bond breaks upon adsorption. This is plausible on reactive metal surfaces or metal oxides, leading to a surface-bound acyl fluoride fragment and an adsorbed iodide atom. This is a key first step in many heterogeneous catalytic processes.

Hydrolytic Decomposition: On hydrated surfaces or in the presence of adsorbed water, COFI is expected to be highly susceptible to hydrolysis, similar to carbonyl fluoride. wikipedia.org This reaction would likely be catalyzed by the surface and would lead to the formation of carbon dioxide, hydrogen fluoride (HF), and hydrogen iodide (HI), which would then interact with the substrate.

Interaction with Carbonaceous Materials: Materials like activated carbon are highly porous and possess large surface areas, making them effective adsorbents.

Physisorption: Due to its molecular weight and dipole moment, COFI would readily physisorb onto the surface of activated carbon, primarily within its micropores.

Chemisorption/Reaction: The surface of activated carbon can contain various functional groups (carboxyl, hydroxyl, etc.) that could potentially react with COFI, especially at elevated temperatures.

Environmental and Catalytic Relevance: Understanding the surface interactions of COFI is relevant for several applications. In a catalytic context, a substrate could be designed to selectively adsorb and activate COFI for a desired transformation. For environmental considerations, the strong adsorption and subsequent decomposition of COFI on soil minerals or atmospheric particulates would be a key factor in its environmental persistence and degradation pathway.

Table 3: Potential Surface Interactions of this compound

| Substrate Type | Potential Interaction Site | Adsorption Type | Potential Outcome | Context |

| Metal Oxides (e.g., Al₂O₃, TiO₂) | Carbonyl Oxygen | Chemisorption | Activation of C=O bond | Heterogeneous Catalysis |

| Reactive Metals (e.g., Pd, Ni) | Carbon-Iodine Bond | Dissociative Chemisorption | Formation of surface acyl and iodide species | Catalysis, Corrosion |

| Hydrated Surfaces (e.g., wet silica) | Full Molecule | Reactive Adsorption | Decomposition to CO₂, HF, HI | Environmental Degradation |

| Activated Carbon | Full Molecule | Physisorption | Sequestration from gas/liquid phase | Gas purification, Filtration |

Advanced Applications and Emerging Research Frontiers of Carbonyl Fluoride Iodide

Role in Advanced Organic and Organofluorine Synthesis

The presence of two different halogen atoms in carbonyl fluoride (B91410) iodide allows for selective and sequential reactions, making it a potentially powerful reagent in advanced organic and organofluorine synthesis.

Selective Functionalization and Derivatization Strategies

The differential reactivity of the carbon-fluorine and carbon-iodine bonds is the cornerstone of selective functionalization strategies using carbonyl fluoride iodide. The C-I bond is weaker and the iodide is a better leaving group compared to the fluoride. This allows for nucleophilic attack to selectively displace the iodide ion, leaving the fluoride intact. This stepwise approach enables the introduction of various functional groups, leading to the synthesis of valuable fluoroformates and their derivatives.

For instance, reaction with an alcohol or phenol (B47542) would preferentially yield a fluoroformate ester, a versatile intermediate that can undergo further transformations. This selectivity provides a controlled method for incorporating the fluorocarbonyl moiety into complex molecules.

Synthesis of Complex Fluorinated Molecules

The ability to perform selective reactions makes this compound a promising candidate for the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals. science.gov The introduction of a fluorine atom or a fluorine-containing group can significantly alter the biological activity, metabolic stability, and lipophilicity of a molecule. acs.org this compound could serve as a key building block in the construction of these intricate structures.

One can envision multi-step synthetic sequences where the initial reaction at the carbonyl-iodine bond is followed by transformations at other sites of the molecule, with the robust C-F bond remaining throughout the synthesis until a later, more forcing step might be employed to cleave it if desired.

Contributions to Halogen Chemistry and Reactivity Pattern Elucidation

The study of this compound provides valuable insights into the fundamental principles of halogen chemistry, particularly the interplay of mixed halogens on a single carbon center.

Comparative Studies with Other Carbonyl Halides

Comparing the reactivity of this compound with other carbonyl halides, such as carbonyl fluoride (COF₂), carbonyl chloride (COCl₂), carbonyl bromide (COBr₂), and the hypothetical carbonyl diiodide (COI₂), offers a deeper understanding of the factors governing their chemical behavior. The reactivity of these compounds is influenced by the electronegativity and size of the halogen atoms, which affect the electrophilicity of the carbonyl carbon and the stability of the leaving group.

The general order of reactivity for symmetrical carbonyl halides towards nucleophiles is typically COI₂ > COBr₂ > COCl₂ > COF₂. wikipedia.org this compound, with its mixed halogens, presents a unique case. Its reactivity is expected to be intermediate, but the specific reaction pathway will be dictated by the nature of the nucleophile and the reaction conditions, allowing for a nuanced exploration of these reactivity trends.

Table 1: Comparison of Carbonyl Halide Properties

| Compound | Formula | Boiling Point (°C) | C-X Bond Strength (kJ/mol, approx.) | Notes |

| Carbonyl Fluoride | COF₂ | -83 | 540 (C-F) | Very stable, least reactive. wikipedia.org |

| Carbonyl Chloride | COCl₂ | 8 | 398 (C-Cl) | Widely used industrial chemical (phosgene). wikipedia.org |

| Carbonyl Bromide | COBr₂ | 64-65 | 335 (C-Br) | Less stable than COCl₂. |

| This compound | COFI | 23.4 | C-F: ~540, C-I: ~234 | Mixed reactivity, selective reactions possible. wikipedia.org |

Data compiled from various sources. Bond strengths are approximate average values.

Understanding Synergistic Effects of Mixed Halogens (F and I)

The presence of both fluorine and iodine on the carbonyl group leads to synergistic or antagonistic effects that are a subject of research interest. The high electronegativity of fluorine enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Simultaneously, the large and polarizable iodine atom can influence the reaction mechanism, potentially through halogen bonding interactions or by acting as a superior leaving group.

Theoretical and spectroscopic studies, such as matrix isolation spectroscopy, can provide valuable data on the molecular structure, vibrational frequencies, and bonding characteristics of this compound, helping to unravel the intricate electronic effects at play. nih.govnih.govebsco.comfu-berlin.de

Development of Novel Fluorinated Building Blocks and Reagents

This compound itself can be considered a unique fluorinated building block. acs.org Its reactions can lead to the generation of a variety of other novel reagents for organofluorine chemistry.

For example, the reaction of COFI with different nucleophiles can generate a library of fluorocarbonyl compounds with diverse functionalities. These compounds can then be used as synthons in the construction of more complex fluorinated molecules. The development of such building blocks is crucial for advancing the field of fluorine chemistry, as it provides chemists with new tools to introduce fluorine into organic molecules with high precision and efficiency. science.govacs.org

Table 2: Physical and Thermodynamic Properties of this compound

| Property | Value | Source |

| Formula | CFIO | wikipedia.org |

| Molecular Weight | 173.91 g/mol | wikipedia.org |

| CAS Registry Number | 1495-48-3 | wikipedia.org |

| Boiling Point | 23.4 °C | wikipedia.org |

| Enthalpy of Vaporization (ΔvapH) | 26.1 kJ/mol at 277 K | unt.edu |

Reagents for Introducing Specific Fluorine/Iodine Motifs

As an acyl halide, this compound possesses inherent reactivity that positions it as a potential reagent for introducing specific functional groups into organic molecules. The presence of both a fluorine and an iodine atom on the carbonyl carbon suggests a dual nature. Depending on the reaction conditions and the nucleophile, CFIO could theoretically act as a source for fluoro-carbonyl (-C(O)F) or iodo-carbonyl (-C(O)I) moieties.

The C-I bond is generally weaker and more susceptible to cleavage than the C-F bond. This difference in bond energy implies that CFIO might react selectively with nucleophiles at the iodine-bearing side, potentially transferring an iodo-carbonyl group. Conversely, under different catalytic conditions, the fluorine atom could be involved in the reaction. Hypervalent iodine reagents are widely used to functionalize the alpha-position of carbonyl compounds, showcasing the utility of iodine in synthetic organic chemistry. thieme-connect.com While CFIO is not a hypervalent iodine compound, its reactivity profile is an area of interest for creating specialized fluorine- and iodine-containing molecules, which are significant in medicinal chemistry and materials science.

Versatility as a Carbonyl Group Transfer Agent (analogous to COF2)

The concept of using small, reactive molecules to transfer a carbonyl group (C=O) is a powerful strategy in chemical synthesis, particularly for creating cyclic compounds like ureas, carbonates, and carbamates. A well-documented analogue for this application is carbonyl difluoride (COF2). wikipedia.org

Research has demonstrated that the radio-labeled version, [¹¹C]Carbonyl difluoride ([¹¹C]COF2), is a highly efficient [¹¹C]carbonyl group transfer agent. nih.gov It is synthesized by the fluorination of [¹¹C]carbon monoxide over silver(II) fluoride (AgF2) and is used to label a wide array of heterocyclic substrates. nih.gov These reactions proceed under very mild conditions—often at room temperature—and produce high yields in short timeframes. nih.gov The versatility of [¹¹C]COF2 has been proven in the synthesis of imidazolidin-2-ones, thiazolidin-2-ones, and oxazolidin-2-ones for use in Positron Emission Tomography (PET). nih.gov

Given the structural similarity, this compound is hypothesized to function as a carbonyl group transfer agent, analogous to COF2. The substitution of a fluorine atom with an iodine atom would likely modulate its reactivity. The greater lability of the C-I bond compared to the C-F bond could make CFIO a more reactive transfer agent or alter its selectivity towards different nucleophiles. This could potentially allow for carbonyl group transfers under even milder conditions or enable reactions with substrates that are unreactive towards COF2.

Table 1: Comparison of Physical Properties: Carbonyl Difluoride vs. This compound

| Property | Carbonyl Difluoride (COF2) | This compound (CFIO) |

|---|---|---|

| Molecular Formula | COF2 wikipedia.org | CFIO nist.gov |

| Molecular Weight | 66.007 g/mol wikipedia.org | 173.9130 g/mol nist.gov |

| Boiling Point | -84.57 °C wikipedia.org | Not available |

| Enthalpy of Vaporization (ΔvapH) | Not available | 26.1 kJ/mol at 277 K nist.gov |

| Appearance | Colorless gas wikipedia.org | Not available |

Table 2: Selected Research Findings on [¹¹C]COF2 as a Carbonyl Group Transfer Agent

| Finding | Substrates | Key Advantages | Reference |

|---|---|---|---|

| Efficient [¹¹C]carbonyl group transfer | Amines, alcohols, thiols, amides | Mild conditions, high yields, simple protocol | nih.gov |

Potential in Materials Science Research for Chemical Synthesis

While direct applications of this compound in materials science are not yet established, its unique chemical structure suggests significant potential as a precursor for specialized materials. The fields of fluorinated polymers and advanced functional materials often rely on bespoke monomers that can impart specific properties like thermal stability, chemical resistance, and low surface energy.

The utility of related compounds is well-known. Carbonyl fluoride (COF2) itself is a known decomposition product of certain fluorinated hydrocarbons and has been identified as an important compound for processes like semiconductor etching. wikipedia.orgtaylorandfrancis.com Furthermore, a patented method describes the synthesis of high-purity carbonyl fluoride via the oxidation of perfluoroalkyl iodides, demonstrating a synthetic link between iodo-fluoro-alkanes and carbonyl fluorides in a materials context. patsnap.com This process highlights the industrial relevance of reactions involving such precursors to generate valuable gases for the electronics industry. patsnap.com

Based on these precedents, this compound could serve as a highly specialized monomer or chemical intermediate in materials synthesis. Its bifunctional nature (C-F and C-I bonds) could allow for orthogonal chemical modifications. For instance, one site of the molecule could be used for polymerization, while the other remains as a reactive site for subsequent cross-linking or surface grafting. This could be leveraged to create:

Fluorinated Polymer Precursors: CFIO could be a building block for novel fluoropolymers with precisely controlled properties.

Specific Material Precursors: Its reactivity could be harnessed for the chemical vapor deposition (CVD) or atomic layer deposition (ALD) of thin films, where the different bond energies of C-F and C-I could be exploited for selective surface reactions.

The exploration of CFIO in materials science represents a frontier where its unique reactivity could lead to the development of next-generation polymers and electronic materials.

Analytical Methodologies for Carbonyl Fluoride Iodide Research

Chromatography-Mass Spectrometry (GC-MS, LC-MS) for Purity and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for separating components of a mixture and identifying them based on their mass-to-charge ratio, making them crucial for assessing the purity of a sample and identifying reaction products.

For highly reactive and volatile compounds like carbonyl halides, GC-MS is a primary analytical choice. nih.govrsc.org The sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

Given the reactive nature of carbonyl fluoride (B91410) iodide, direct injection could be challenging. Derivatization is a common strategy to enhance stability and improve chromatographic separation for reactive carbonyl compounds. nih.govchromatographyonline.com Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) are often used to convert carbonyls into more stable hydrazone derivatives before analysis. rsc.org However, for a compound as reactive as COFI, in-situ analysis without derivatization would be preferable if feasible, though it would require specialized handling to prevent degradation in the injection port or on the column. chromatographyonline.com

LC-MS is generally more suited for less volatile and thermally sensitive compounds. While direct analysis of a small, volatile molecule like carbonyl fluoride iodide by LC-MS is less common, the technique becomes relevant when analyzing reaction mixtures in solution or for the analysis of derivatized products. nih.gov

Table 1: Illustrative GC-MS Data for Analogous Carbonyl Halides

| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Notes |

| Carbonyl Fluoride (COF₂) | 66.01 | 66 (M+), 47 (COF+), 28 (CO+) | The molecular ion peak is typically observed. grafiati.comresearchgate.net |

| Carbonyl Chloride Fluoride (COClF) | 82.46 | 82/84 (M+), 63/65 (CCl+), 47 (COF+) | The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns. rsc.org |

| Carbonyl Bromide Fluoride (COBrF) | 126.91 | 126/128 (M+), 107/109 (CBr+), 47 (COF+) | The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in characteristic isotopic patterns. rsc.org |

This table is illustrative and based on data for analogous compounds due to the scarcity of specific data for this compound.

Advanced NMR Techniques for Reaction Monitoring and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and monitoring reaction progress in real-time. For a compound containing fluorine, such as this compound, ¹⁹F NMR is particularly informative.

¹⁹F NMR offers a wide chemical shift range and high sensitivity, as the ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant. wikipedia.org This makes it an excellent probe for tracking changes in the chemical environment of the fluorine atom during a reaction. For instance, the conversion of a starting material to this compound would result in the appearance of a new signal in the ¹⁹F NMR spectrum at a characteristic chemical shift. acs.org The integration of this signal relative to a standard can provide quantitative data on the reaction yield over time.

In addition to ¹⁹F NMR, ¹³C NMR would be crucial for structural confirmation. The carbon atom in the carbonyl group is highly deshielded and its chemical shift is sensitive to the attached halogens. In the series COF₂, COClF, and COBr₂, a progressive downfield shift is observed for the ¹³C signal as the electronegativity of the halogen decreases. One would expect the ¹³C signal for COFI to follow this trend.

Two-dimensional NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), while less directly applicable to a molecule without protons like COFI, are invaluable for characterizing more complex reactants, products, and intermediates in the reaction mixture that do contain hydrogen atoms.

Table 2: NMR Spectroscopic Data for Analogous Carbonyl Halides

| Compound | Nucleus | Chemical Shift (ppm) | Reference |

| Carbonyl Fluoride (COF₂) | ¹⁹F | Varies with solvent | grafiati.commdpi.com |

| ¹³C | ~131.5 | rsc.org | |

| Carbonyl Chloride Fluoride (COClF) | ¹⁹F | ~ -23.0 | rsc.org |

| ¹³C | ~139.7 | rsc.org | |

| Carbonyl Bromide Fluoride (COBrF) | ¹⁹F | ~ -38.0 | rsc.org |

| ¹³C | ~146.9 | rsc.org |

Note: Chemical shifts are dependent on the solvent and reference standard used. The data presented are from studies on analogous compounds. rsc.org

Spectroscopic Techniques for In-Situ Reaction Studies (e.g., FTIR, Raman)

In-situ spectroscopic techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are vital for studying the mechanisms of reactions involving transient or highly reactive species, as they allow for the monitoring of the reaction as it happens without the need for sampling. nih.govresearchgate.net